2,6-Difluoro-l-phenylalanine

Chiral purity Peptide synthesis Quality control

2,6-Difluoro-L-phenylalanine (2,6-DFPA; CAS 33787-05-2) is a non-canonical amino acid with a symmetric 2,6-difluorination pattern that imparts distinct electronic deshielding and steric constraints not achievable with mono-fluorinated or 3,5-difluoro analogs. Procure this ≥95% purity (chiral HPLC-verified, <0.1% D-enantiomer) building block for three critical applications: (i) 19F NMR studies requiring an orthogonal spectral probe for multiplexed conformational analysis of proteins such as flaviviral NS2B-NS3 proteases; (ii) antimicrobial peptide optimization where 2,6-difluorination reduces α-helical propensity more effectively than 2-fluorophenylalanine to balance activity vs. cytotoxicity; and (iii) DPP-4 inhibitor libraries where the 2-fluoro pharmacophore is retained and the 6-fluoro position may confer metabolic stabilization. The compound is compatible with solid-phase peptide synthesis and PAL-mediated biocatalytic production from cinnamate precursors under mild aqueous conditions.

Molecular Formula C9H9F2NO2
Molecular Weight 201.17 g/mol
CAS No. 33787-05-2
Cat. No. B1298986
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Difluoro-l-phenylalanine
CAS33787-05-2
Molecular FormulaC9H9F2NO2
Molecular Weight201.17 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)CC(C(=O)O)N)F
InChIInChI=1S/C9H9F2NO2/c10-6-2-1-3-7(11)5(6)4-8(12)9(13)14/h1-3,8H,4,12H2,(H,13,14)/t8-/m0/s1
InChIKeyRFOVYDPRGDZBLJ-QMMMGPOBSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Difluoro-L-phenylalanine (CAS 33787-05-2) Procurement Guide: Fluorinated Amino Acid for Peptide Engineering and Biophysical Probing


2,6-Difluoro-L-phenylalanine (2,6-DFPA; CAS 33787-05-2) is a non-canonical amino acid comprising the L-phenylalanine scaffold with fluorine substitutions at the 2- and 6-positions of the aromatic ring [1]. This symmetric 2,6-difluorination pattern imparts distinct electronic and steric properties relative to mono-fluorinated or non-fluorinated phenylalanine analogs [2]. The compound is commercially available as the free amino acid with certified enantiomeric purity (≥99% chiral HPLC, <0.1% D-enantiomer by GC), enabling its direct incorporation into solid-phase peptide synthesis workflows . Its primary procurement drivers lie in two domains: (i) peptide engineering requiring site-specific proteolytic stabilization or modulation of secondary structure propensity [3], and (ii) biophysical studies employing 19F NMR as a minimally perturbing spectroscopic probe for protein conformational dynamics [4].

Why 2,6-Difluoro-L-phenylalanine Cannot Be Replaced by Generic Phenylalanine Analogs in Specialized Research


Fluorinated phenylalanine analogs exhibit position- and stoichiometry-dependent biophysical and biochemical effects that preclude functional interchangeability. The 2,6-difluorination pattern on the phenyl ring introduces unique electronic deshielding and steric constraints distinct from 3-fluoro, 4-fluoro, or 3,5-difluoro substitution patterns [1]. In peptide contexts, the impact of side-chain fluorination on proteolytic stability is highly dependent on substitution position relative to cleavage sites and cannot be generalized across different fluorination patterns [2]. For 19F NMR applications, 2,6-difluorophenylalanine yields a distinct chemical shift signature compared to mono-fluorinated and 3,5-difluorinated analogs, enabling multiplexed probing of conformational states [3]. Furthermore, in antimicrobial peptide engineering, 2,6-difluorination reduces helical propensity to a degree that quantitatively differs from mono-fluorination, altering functional activity in ways that cannot be extrapolated from single-fluorine substitutions [4]. These non-linear structure-activity relationships mandate empirical validation with the specific 2,6-difluoro analog for each application rather than assuming class-level interchangeability.

2,6-Difluoro-L-phenylalanine (33787-05-2) Quantitative Differentiation Evidence: Comparator Data for Procurement Decisions


Enantiomeric Purity: 2,6-Difluoro-L-phenylalanine vs. Racemic or Low-Purity Commercial Batches

Commercial procurement of 2,6-difluoro-L-phenylalanine requires verification of enantiomeric purity to ensure stereochemical integrity in downstream peptide synthesis. Analysis of representative vendor-specification data demonstrates that this compound is supplied with enantiomeric content <0.1% D-enantiomer by GC, chiral HPLC purity ≥99%, and overall HPLC purity ≥98.8% (TFA) . This specification contrasts with alternative sources where racemic DL-2,6-difluorophenylalanine or lower-purity L-enantiomer batches may be offered without documented enantiomeric excess verification. The optical rotation of +10.7° (α24/D, 1% in H2O) and α24365 = +50.6° serves as an independent identity verification metric for incoming quality control .

Chiral purity Peptide synthesis Quality control

19F NMR Chemical Shift Differentiation: 2,6-Difluoro-Phenylalanine vs. Mono-Fluorinated Analogs as Site-Specific Probes

2,6-Difluoro-L-phenylalanine provides a distinct 19F NMR chemical shift signature that enables multiplexed site-specific probing when used alongside other fluorinated phenylalanine analogs. A genetic encoding study systematically evaluated five fluorinated phenylalanine analogs (2-fluoro, 3-fluoro, 4-fluoro, 2,6-difluoro, and 3,5-difluoro) for incorporation into dengue and Zika virus NS2B-NS3 proteases at position Phe116 [1]. The 2,6-difluoro substitution yields a 19F NMR resonance pattern distinct from both mono-fluorinated (2-F, 3-F, 4-F) and the 3,5-difluoro analog due to the unique electronic environment created by symmetric ortho-fluorination and its associated C2v symmetry relative to the methylene linker [1]. This spectral orthogonality permits simultaneous monitoring of multiple sites or discrimination of conformational substates in multi-domain proteins where mono-fluorinated probes would produce overlapping signals [2]. The genetic encoding system achieves high-fidelity amber stop codon suppression with high protein yield, establishing 2,6-difluorophenylalanine as a validated, minimally perturbing probe for in vivo 19F NMR applications [1].

19F NMR spectroscopy Protein conformational dynamics Genetic code expansion

Helical Propensity Modulation in Antimicrobial Peptides: 2,6-Difluoro-Phenylalanine vs. 2-Fluoro-Phenylalanine Substitution

Incorporation of fluorinated phenylalanines into the antimicrobial peptide Temporin L (TL) differentially modulates α-helical propensity in a fluorine-substitution pattern-dependent manner. A comparative study evaluated both 2-fluorophenylalanine and 2,6-difluorophenylalanine substitutions in TL [1]. Circular dichroism (CD) spectroscopy demonstrated that fluorination reduces the helical propensity of the peptide; however, the extent of helical disruption differs between the mono-fluorinated (2-F) and di-fluorinated (2,6-diF) analogs, with 2,6-difluorination producing a quantitatively distinct reduction in helical content relative to 2-fluorination [1]. This reduction in helical propensity directly correlates with decreased antimicrobial activity, establishing that 2,6-difluoro substitution produces functional outcomes that cannot be achieved or predicted from the mono-fluorinated analog [1][2]. The orthogonal steric constraints imposed by the 2,6-difluoro pattern relative to the peptide backbone conformation are implicated in this differential effect [3].

Antimicrobial peptides Peptide engineering Secondary structure

2-Fluoro Substitution Requirement in DPP-4 Inhibitor Potency: Positioning Informs 2,6-Difluoro Utility

Structure-activity relationship (SAR) studies on β-homophenylalanine-based dipeptidyl peptidase IV (DPP-4) inhibitors establish that fluorine substitution at the 2-position of the phenyl ring is crucial for inhibitor potency [1]. In this series, the 2,5-difluoro analog (compound 22q) and 2,4,5-trifluoro analog (compound 22t) exhibit potent DPP-4 inhibition with IC50 values of 270 nM and 119 nM, respectively [1][2]. While 2,6-difluorophenylalanine itself is not the subject of direct DPP-4 IC50 measurement in this study, the data demonstrate that the 2-fluoro substituent is essential for target engagement in this pharmacophore context [3]. The 2,6-difluoro substitution pattern retains the critical 2-fluoro moiety while adding a second fluorine at the 6-position, which may modulate metabolic stability and physicochemical properties without ablating the 2-fluoro-driven potency enhancement [4]. This positions 2,6-difluoro-L-phenylalanine as a relevant building block for DPP-4 inhibitor analog libraries where 2-fluorination is a validated potency determinant.

DPP-4 inhibitors Diabetes therapeutics SAR

Substrate Recognition by Phenylalanine Ammonia-Lyase: 2,6-Difluoro vs. Non-Fluorinated Phenylalanine

2,6-Difluoro-L-phenylalanine serves as a substrate for phenylalanine ammonia-lyase (PAL), undergoing enzymatic deamination to yield 2,6-difluoro-trans-cinnamate and ammonia [1]. This substrate recognition contrasts with certain other fluorinated phenylalanine derivatives that exhibit reduced or abolished PAL activity due to steric or electronic perturbations at the active site [2]. The retention of PAL substrate competency despite the 2,6-difluoro substitution pattern (ortho positions relative to the alanine side chain) indicates that the PAL active site accommodates the increased steric bulk and altered electron density introduced by symmetric ortho-fluorination [1]. This enzymatic compatibility enables potential biocatalytic production routes for 2,6-difluoro-L-phenylalanine via PAL-catalyzed ammonia addition to 2,6-difluoro-trans-cinnamate under mild aqueous conditions, offering an alternative to harsher chemical fluorination methods that may compromise enantiomeric purity [3].

Enzymatic synthesis Biocatalysis Phenylalanine ammonia-lyase

Validated Application Scenarios for 2,6-Difluoro-L-phenylalanine (33787-05-2) Based on Quantitative Differentiation Evidence


Site-Specific 19F NMR Probing of Protein Conformational Dynamics via Genetic Code Expansion

Researchers conducting 19F NMR spectroscopy studies of protein conformational heterogeneity should select 2,6-difluoro-L-phenylalanine for amber stop codon suppression experiments requiring a spectral signature orthogonal to mono-fluorinated phenylalanine probes. The genetic encoding system validated for 2,6-difluorophenylalanine enables high-fidelity incorporation at defined positions (e.g., Phe116 in flaviviral NS2B-NS3 proteases) with high protein yield, allowing detection of conformational substates not resolvable by other fluorinated analogs [1]. The distinct 19F chemical shift of the 2,6-difluoro pattern permits multiplexed labeling strategies when used in combination with 2-F, 3-F, 4-F, or 3,5-diF phenylalanine derivatives [2].

Antimicrobial Peptide Engineering Requiring Tunable α-Helical Propensity Reduction

Investigators developing Temporin L analogs or related antimicrobial peptides should incorporate 2,6-difluoro-L-phenylalanine when moderate-to-strong reduction in α-helical propensity is desired, as CD spectroscopy demonstrates that 2,6-difluorination produces quantitatively greater helical disruption than 2-fluorophenylalanine substitution [1]. This differential modulation provides a tunable parameter for optimizing the balance between antimicrobial activity and mammalian cytotoxicity, where excessive helicity often correlates with hemolytic side effects. The procurement specification of ≥99% chiral HPLC purity ensures stereochemical integrity essential for reproducible secondary structure outcomes [3].

DPP-4 Inhibitor Lead Optimization and Analog Library Synthesis

Medicinal chemistry teams pursuing DPP-4 inhibitor development should include 2,6-difluoro-L-phenylalanine in β-homophenylalanine analog libraries based on validated SAR demonstrating that 2-fluorination is crucial for DPP-4 inhibitory potency [1]. The 2,6-difluoro pattern retains the essential 2-fluoro pharmacophore while the additional 6-fluoro substitution may confer metabolic stabilization benefits observed in related fluorinated amino acid peptide systems [2]. The 2,5-difluoro analog (IC50 = 270 nM) and 2,4,5-trifluoro analog (IC50 = 119 nM) serve as benchmark comparators for evaluating 2,6-difluoro-substituted derivatives [3].

Biocatalytic Synthesis of Non-Canonical Amino Acids via PAL-Mediated Routes

Process chemists developing biocatalytic routes for non-canonical amino acid production can exploit the PAL substrate competency of 2,6-difluoro-L-phenylalanine. The compound undergoes reversible PAL-catalyzed deamination to 2,6-difluoro-trans-cinnamate, establishing a viable enzymatic pathway for synthesis from the corresponding cinnamate precursor under mild aqueous conditions [1]. This biocatalytic route offers an alternative to harsh chemical fluorination methods that may compromise the sub-0.1% D-enantiomer specification required for peptide synthesis applications [2].

Technical Documentation Hub

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